molecular formula C16H22N4S2 B14558752 1,1'-[Butane-1,4-diylbis(sulfanediyl-2,1-phenylene)]dihydrazine CAS No. 62178-72-7

1,1'-[Butane-1,4-diylbis(sulfanediyl-2,1-phenylene)]dihydrazine

Cat. No.: B14558752
CAS No.: 62178-72-7
M. Wt: 334.5 g/mol
InChI Key: UXHIKKDTGITJTE-UHFFFAOYSA-N
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Description

1,1’-[Butane-1,4-diylbis(sulfanediyl-2,1-phenylene)]dihydrazine is a complex organic compound characterized by its unique structure, which includes a butane backbone linked to phenylene groups through sulfur atoms and hydrazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[Butane-1,4-diylbis(sulfanediyl-2,1-phenylene)]dihydrazine typically involves the reaction of 1,4-dibromobutane with thiophenol to form 1,4-bis(phenylthio)butane. This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

1,1’-[Butane-1,4-diylbis(sulfanediyl-2,1-phenylene)]dihydrazine can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazine moieties can be reduced to form amines.

    Substitution: The phenylene groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Brominated or nitrated phenylene derivatives.

Scientific Research Applications

1,1’-[Butane-1,4-diylbis(sulfanediyl-2,1-phenylene)]dihydrazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its hydrazine moieties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1’-[Butane-1,4-diylbis(sulfanediyl-2,1-phenylene)]dihydrazine involves its interaction with biological molecules. The hydrazine moieties can form covalent bonds with nucleophilic sites on proteins and DNA, potentially leading to antimicrobial or anticancer effects. The sulfur atoms may also play a role in modulating the compound’s reactivity and interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    1,1’-[Butane-1,4-diylbis(sulfanediyl-2,1-phenylene)]diamine: Similar structure but with amine groups instead of hydrazine moieties.

    1,1’-[Butane-1,4-diylbis(sulfanediyl-2,1-phenylene)]disulfide: Contains disulfide linkages instead of hydrazine moieties.

Uniqueness

1,1’-[Butane-1,4-diylbis(sulfanediyl-2,1-phenylene)]dihydrazine is unique due to the presence of both hydrazine and sulfur atoms in its structure, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

62178-72-7

Molecular Formula

C16H22N4S2

Molecular Weight

334.5 g/mol

IUPAC Name

[2-[4-(2-hydrazinylphenyl)sulfanylbutylsulfanyl]phenyl]hydrazine

InChI

InChI=1S/C16H22N4S2/c17-19-13-7-1-3-9-15(13)21-11-5-6-12-22-16-10-4-2-8-14(16)20-18/h1-4,7-10,19-20H,5-6,11-12,17-18H2

InChI Key

UXHIKKDTGITJTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NN)SCCCCSC2=CC=CC=C2NN

Origin of Product

United States

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